2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide

Catalog No.
S6712577
CAS No.
2034200-69-4
M.F
C16H26N4O3S
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)me...

CAS Number

2034200-69-4

Product Name

2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide

IUPAC Name

2-acetamido-4-methylsulfanyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]butanamide

Molecular Formula

C16H26N4O3S

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C16H26N4O3S/c1-12(21)18-15(6-8-24-2)16(22)19-13-9-17-20(10-13)11-14-5-3-4-7-23-14/h9-10,14-15H,3-8,11H2,1-2H3,(H,18,21)(H,19,22)

InChI Key

UEIDZMHBDQNMHV-UHFFFAOYSA-N

SMILES

CC(=O)NC(CCSC)C(=O)NC1=CN(N=C1)CC2CCCCO2

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NC1=CN(N=C1)CC2CCCCO2

The exact mass of the compound 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide is 354.17256188 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide is a complex organic compound characterized by its unique structural features, including an acetamido group, a methylsulfanyl moiety, and a pyrazole derivative. This compound's molecular formula is C14_{14}H20_{20}N4_{4}O2_{2}S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms in its structure. The compound's design suggests potential applications in medicinal chemistry due to the presence of functional groups that may interact with biological systems.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
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The chemical reactivity of 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide can be attributed to its functional groups:

  • Acetamido Group: This group can undergo hydrolysis to yield acetic acid and the corresponding amine.
  • Methylsulfanyl Moiety: The sulfur atom can participate in nucleophilic substitution reactions, potentially forming thioethers or sulfoxides.
  • Pyrazole Ring: The pyrazole structure can engage in electrophilic aromatic substitution reactions, allowing for further functionalization.

These reactions may lead to derivatives with enhanced biological activity or improved pharmacological profiles.

Preliminary studies suggest that 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide exhibits interesting biological properties. Compounds with similar structures have been investigated for their potential as:

  • Antimicrobial Agents: The presence of the methylsulfanyl group may enhance activity against bacterial strains.
  • Anti-inflammatory Agents: Pyrazole derivatives are often explored for their ability to modulate inflammatory pathways.
  • Analgesic Properties: Some derivatives have shown promise in pain relief studies.

Further research is needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide can be achieved through several synthetic routes:

  • Condensation Reactions: Starting from commercially available precursors, condensation reactions can be employed to form the pyrazole ring and introduce substituents.
  • Methylation Reactions: The introduction of the methylsulfanyl group can be performed using methylating agents such as dimethyl sulfate or methyl iodide.
  • Amidation Reactions: The acetamido group can be introduced via amidation of carboxylic acids with amines.

Each method requires careful optimization of reaction conditions to maximize yield and purity.

The potential applications of 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide include:

  • Pharmaceutical Development: As a lead compound in drug discovery programs targeting various diseases.
  • Agricultural Chemistry: Investigating its efficacy as a pesticide or herbicide based on its biological activity.
  • Material Science: Exploring its properties for use in polymers or other materials due to its unique chemical structure.

Interaction studies are crucial for understanding how 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide interacts with biological targets. Potential studies include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability Studies: Understanding how the compound is metabolized in biological systems.
  • Synergistic Effects: Investigating interactions with other compounds to determine if they enhance or inhibit each other's activity.

These studies will provide insights into the compound's pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
5-methylthio-N-(pyrazolyl)acetamideContains a methylthio and acetamide groupSimpler structure, less diverse functionality
3-(methylsulfanyl)-pyrazoleFocused on pyrazole with sulfur substitutionLacks acetamido functionality
N-(4-methoxyphenyl)acetamideAcetamide with an aromatic substituentNo sulfur atom present

The uniqueness of 2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}butanamide lies in its combination of multiple functional groups that may confer distinct biological activities compared to simpler analogs.

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

354.17256188 g/mol

Monoisotopic Mass

354.17256188 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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